3-(Chloromethyl)azetidine hydrochloride

Description

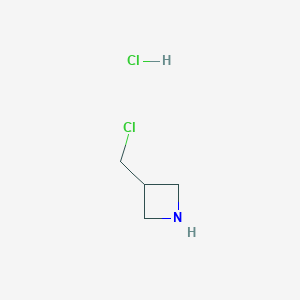

3-(Chloromethyl)azetidine hydrochloride is a four-membered azetidine ring derivative featuring a chloromethyl (-CH₂Cl) substituent at the 3-position, with a hydrochloride counterion. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where azetidines are valued for their ring strain and conformational rigidity, which enhance binding affinity in drug candidates. The chloromethyl group provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the construction of complex molecules.

Properties

IUPAC Name |

3-(chloromethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREIYCJCRFYNSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Ring-Opening Reactions: Due to the ring strain, azetidine derivatives can undergo ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar solvents and catalysts to facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various azetidine derivatives, while ring-opening reactions can produce linear amine compounds .

Scientific Research Applications

Research indicates that compounds like 3-(chloromethyl)azetidine hydrochloride exhibit notable biological activities, particularly in antimicrobial and anticancer domains. These properties are attributed to the azetidine ring's ability to interact with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of azetidine possess significant antimicrobial properties. For example, compounds structurally related to this compound have been tested against various bacterial strains, demonstrating effective inhibition.

Anticancer Potential

The compound's potential as an anticancer agent is being explored through various in vitro studies. Research indicates that modifications in the azetidine structure can enhance cytotoxicity against cancer cell lines .

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of azetidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that specific modifications of the azetidine ring significantly improved antibacterial activity, suggesting potential for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of azetidine derivatives on human cancer cell lines. The findings revealed that certain compounds induced apoptosis in cancer cells more effectively than standard treatments, highlighting their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)azetidine hydrochloride involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo nucleophilic substitution and ring-opening reactions, which are facilitated by the presence of the chlorine atom. These reactions can lead to the formation of various derivatives with potential biological activities .

Comparison with Similar Compounds

3-(4-Chlorophenyl)azetidine hydrochloride

- Molecular Formula : C₉H₉Cl₂N

- Molecular Weight : 214.09 g/mol

- CAS No.: 7606-31-7

- Substituent : 4-Chlorophenyl

- Properties/Applications : The aromatic group enhances hydrophobicity and π-π stacking interactions, making it suitable for drug discovery targeting central nervous system receptors.

Oxygen-Functionalized Analogues

Azetidin-3-ol hydrochloride

3-Methoxy-Azetidine Hydrochloride

3-(Methoxymethyl)azetidine hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- CAS No.: 942308-06-7

- Substituent : Methoxymethyl (-CH₂OCH₃)

- Properties/Applications : Enhanced steric bulk and stability make it a candidate for prodrug design.

Sulfur-Containing Derivatives

3-Methanesulfonylazetidine hydrochloride

- Molecular Formula: C₄H₁₀ClNO₂S

- CAS No.: 289905-88-0

- Substituent : Methanesulfonyl (-SO₂CH₃)

- Properties/Applications : The electron-withdrawing sulfonyl group directs electrophilic substitution, useful in sulfonamide-based drug synthesis.

Halogen-Modified Analogues

3-(Fluoromethyl)azetidine hydrochloride

3-(Chloromethyl)-2-Methoxypyridine hydrochloride

- Molecular Formula: C₇H₉Cl₂NO

- Molecular Weight : 194.06 g/mol

- CAS No.: 117934-34-6

- Substituent : Chloromethyl, Methoxy

- Properties/Applications: The pyridine core enables metal coordination, useful in catalysis and as a ligand in organometallic chemistry.

Heterocyclic Derivatives

3-Chloro-substituted azetidin-2-one

Data Table: Comparative Overview of Azetidine Derivatives

*Calculated value based on inferred molecular formula.

Biological Activity

3-(Chloromethyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and implications for therapeutic applications.

This compound is characterized by its four-membered azetidine ring, which contributes to its reactivity. The chlorine atom attached to the azetidine structure can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can exhibit distinct biological activities based on their structural modifications.

The mechanism of action primarily involves the compound's ability to bind to specific biological targets, potentially inhibiting key pathways involved in inflammation and cancer progression. For instance, studies suggest that this compound may inhibit cyclooxygenase-2 (COX-2) activity, thereby reducing inflammatory responses .

Anticancer Activity

Research has demonstrated that this compound derivatives possess significant antiproliferative effects against various cancer cell lines. A study focusing on 3-chloro-azetidin-2-one derivatives revealed promising results in inhibiting proliferation in human breast cancer cell lines (MCF-7 and SKBR3). The azetidinone nucleus was found to enhance the anticancer efficacy of resveratrol analogs, suggesting a potential pathway for developing new cancer therapeutics .

Anti-inflammatory Activity

In vivo studies have indicated that this compound can significantly reduce inflammatory markers in models of lipopolysaccharide (LPS)-induced inflammation. Administering this compound to rats resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as improved histopathological outcomes in lung tissues . This suggests its potential use in treating COX-related inflammatory diseases.

Study on Anticancer Properties

A notable study evaluated the effects of 3-chloro-azetidin-2-one derivatives on human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 5 μM, highlighting their potential as effective anticancer agents. The incorporation of an azetidine moiety was crucial for enhancing binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Research

In a different study focused on anti-inflammatory effects, the administration of 500 mg/60 kg body weight of this compound significantly reduced inflammatory parameters in LPS-induced rats. This study provided evidence supporting the compound's role in modulating inflammatory pathways, potentially through COX-2 inhibition and suppression of NF-κB signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Type | Structure | Biological Activity |

|---|---|---|

| Azetidines | Four-membered ring | Anticancer, anti-inflammatory |

| Aziridines | Three-membered ring | Higher ring strain; varied reactivity |

| Pyrrolidines | Five-membered ring | Lower reactivity; different profiles |

The unique structure of this compound allows it to balance reactivity and stability compared to similar compounds like aziridines and pyrrolidines. This makes it a valuable intermediate for synthesizing novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.